Methyl 3-ethoxy-5-methoxybenzoate

Catalog No.
S12551171
CAS No.
62502-02-7
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-ethoxy-5-methoxybenzoate

CAS Number

62502-02-7

Product Name

Methyl 3-ethoxy-5-methoxybenzoate

IUPAC Name

methyl 3-ethoxy-5-methoxybenzoate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-4-15-10-6-8(11(12)14-3)5-9(7-10)13-2/h5-7H,4H2,1-3H3

InChI Key

FORKMRHNCILIHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)OC)C(=O)OC

Methyl 3-ethoxy-5-methoxybenzoate is an organic compound with the molecular formula C11H14O4C_{11}H_{14}O_{4} and a molecular weight of approximately 210.23 g/mol. This compound features a benzoate structure, characterized by the presence of two methoxy groups and an ethoxy group attached to the benzene ring. The compound is identified by its CAS number, 62502-02-7. Its structure can be represented as follows:

text
OCH3 | C6H4-COOCH3 | OCH2CH3

This configuration contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

Typical of esters and aromatic compounds:

  • Esterification: The compound can be synthesized through esterification reactions involving benzoic acid derivatives and alcohols.
  • Nitration: It can react with nitrating agents to introduce nitro groups into the aromatic ring.
  • Reduction: The compound is susceptible to reduction reactions, which can convert the ester functional group to alcohols.
  • Alkylation: Methyl 3-ethoxy-5-methoxybenzoate can serve as a starting material for further alkylation reactions, leading to more complex structures.

The synthesis of methyl 3-ethoxy-5-methoxybenzoate can be achieved through various methods:

  • Direct Esterification: This method involves reacting benzoic acid derivatives with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester .
  • Transesterification: In this process, a methoxybenzoate is reacted with ethyl alcohol under acidic or basic conditions to yield methyl 3-ethoxy-5-methoxybenzoate.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including alkylation and functional group modifications, to achieve the desired product .

Methyl 3-ethoxy-5-methoxybenzoate has several potential applications:

  • Agricultural Chemistry: Due to its antifeedant properties, it may be used in pest control formulations.
  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in creating new antimicrobial agents.
  • Flavoring Agents: Compounds with similar structures are often used in flavoring and fragrance formulations.

Interaction studies involving methyl 3-ethoxy-5-methoxybenzoate focus on its reactivity with various biological systems and chemical reagents:

  • Enzyme Interactions: Investigations into how this compound interacts with specific enzymes could reveal its metabolic pathways and potential toxicity.
  • Synergistic Effects: Studies on how methyl 3-ethoxy-5-methoxybenzoate interacts with other compounds may uncover synergistic effects that enhance its biological activity.

Several compounds share structural similarities with methyl 3-ethoxy-5-methoxybenzoate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 3-hydroxy-5-methoxybenzoate19520-74-20.96Contains a hydroxyl group
Methyl 3-(benzyloxy)-5-hydroxybenzoate54915-31-00.96Features a benzyloxy substituent
Methyl 4-methoxybenzoate100-09-40.94Lacks ethyl substitution
Methyl 3-methoxybenzoate119-36-80.92Contains only one methoxy group

Methyl 3-ethoxy-5-methoxybenzoate stands out due to its combination of both ethyl and methoxy substituents on the aromatic ring, which may enhance its solubility and reactivity compared to similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

210.08920892 g/mol

Monoisotopic Mass

210.08920892 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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